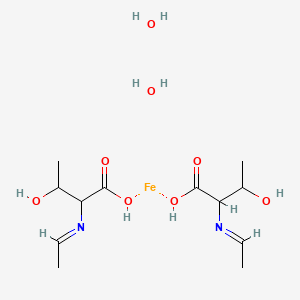

2-(Ethylideneamino)-3-hydroxybutanoic acid;iron;dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dihydrate compounds are a type of hydrate that contain two water molecules bound within their crystalline structure. These compounds are commonly found in various minerals and salts, such as calcium sulfate dihydrate (gypsum) and magnesium sulfate dihydrate (Epsom salts) . The presence of water molecules in dihydrates significantly influences their physical and chemical properties, making them distinct from their anhydrous counterparts.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dihydrate compounds can be synthesized through various methods, depending on the specific compound. One common approach involves dissolving the anhydrous form of the compound in water and allowing it to crystallize. For example, calcium sulfate dihydrate can be prepared by dissolving calcium sulfate in water and allowing the solution to evaporate slowly, forming gypsum crystals .

Industrial Production Methods

In industrial settings, dihydrate compounds are often produced through controlled crystallization processes. For instance, magnesium sulfate dihydrate is produced by reacting magnesium oxide with sulfuric acid, followed by crystallization from the resulting solution . The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the formation of the desired dihydrate compound.

Análisis De Reacciones Químicas

Types of Reactions

Dihydrate compounds can undergo various chemical reactions, including:

Dehydration: Heating dihydrate compounds can remove the water molecules, converting them into their anhydrous forms.

Hydration: Anhydrous compounds can reabsorb water to form dihydrates.

Common Reagents and Conditions

Common reagents used in reactions involving dihydrate compounds include acids, bases, and other salts. For example, sulfuric acid is used to produce magnesium sulfate dihydrate from magnesium oxide . The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving dihydrate compounds depend on the specific reaction and reagents used. For instance, the dehydration of calcium sulfate dihydrate produces anhydrous calcium sulfate and water .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of dihydrate compounds varies depending on their specific application. For example, sodium citrate dihydrate works by neutralizing excess acid in the blood and urine, thereby treating metabolic acidosis . In other cases, dihydrate compounds act as stabilizers or catalysts, influencing the rate and outcome of chemical reactions .

Comparación Con Compuestos Similares

Dihydrate compounds are unique in that they contain two water molecules per formula unit, distinguishing them from other hydrates such as monohydrates (one water molecule) and anhydrous compounds (no water molecules) . This difference in water content significantly affects their physical and chemical properties. For example:

Propiedades

Fórmula molecular |

C12H26FeN2O8 |

|---|---|

Peso molecular |

382.19 g/mol |

Nombre IUPAC |

2-(ethylideneamino)-3-hydroxybutanoic acid;iron;dihydrate |

InChI |

InChI=1S/2C6H11NO3.Fe.2H2O/c2*1-3-7-5(4(2)8)6(9)10;;;/h2*3-5,8H,1-2H3,(H,9,10);;2*1H2 |

Clave InChI |

XCOUVOKLNCJXTN-UHFFFAOYSA-N |

SMILES canónico |

CC=NC(C(C)O)C(=O)O.CC=NC(C(C)O)C(=O)O.O.O.[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)